molecular formula C8H4ClNO2 B12867574 2-Chlorobenzo[d]oxazole-6-carbaldehyde

2-Chlorobenzo[d]oxazole-6-carbaldehyde

Cat. No.: B12867574
M. Wt: 181.57 g/mol
InChI Key: LTLHTINHXAOJDB-UHFFFAOYSA-N
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Description

2-Chlorobenzo[d]oxazole-6-carbaldehyde is a heterocyclic compound featuring a benzo[d]oxazole core with a chlorine atom at the 2-position and a formyl (aldehyde) group at the 6-position. Its molecular formula is C₈H₄ClNO₂, and it serves as a versatile intermediate in organic synthesis, medicinal chemistry, and material science. The chlorine atom enhances electrophilic reactivity, while the aldehyde group enables nucleophilic additions, making it a critical building block for derivatives with tailored properties .

Properties

Molecular Formula

C8H4ClNO2

Molecular Weight

181.57 g/mol

IUPAC Name

2-chloro-1,3-benzoxazole-6-carbaldehyde

InChI

InChI=1S/C8H4ClNO2/c9-8-10-6-2-1-5(4-11)3-7(6)12-8/h1-4H

InChI Key

LTLHTINHXAOJDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C=O)OC(=N2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorobenzo[d]oxazole-6-carbaldehyde typically involves the chlorination of benzoxazole derivatives. One common method is the reaction of 2-aminophenol with chloroacetyl chloride to form 2-chlorobenzoxazole, which is then further reacted with formylating agents to introduce the aldehyde group at the 6-position .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chlorobenzo[d]oxazole-6-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: 2-Chlorobenzo[d]oxazole-6-carboxylic acid.

    Reduction: 2-Chlorobenzo[d]oxazole-6-methanol.

    Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chlorobenzo[d]oxazole-6-carbaldehyde has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chlorobenzo[d]oxazole-6-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would depend on the specific compound it is used to synthesize and its intended therapeutic effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2-Chlorobenzo[d]oxazole-6-carbaldehyde is best understood through comparisons with analogs, focusing on substituents, heteroatom variations, and biological activities.

Halogen-Substituted Benzooxazole Derivatives

Compound Name Substituents Key Differences Biological/Reactivity Insights
This compound Cl (2-position), CHO (6) High electrophilicity due to Cl; aldehyde enables Schiff base formation Potential anticancer, antimicrobial activity
6-Bromo-benzooxazole-2-carbaldehyde Br (6-position), CHO (2) Bromine’s larger atomic size enhances halogen bonding; altered regioselectivity Greater stability in cross-coupling reactions
6-Iodo-benzooxazole-2-carbaldehyde I (6-position), CHO (2) Iodine’s polarizability increases photostability Useful in radiopharmaceuticals
2-(Bromomethyl)-6-chlorobenzo[d]oxazole Cl (6), BrCH₂ (2) Bromomethyl group increases alkylation potential Intermediate for polymer additives

Key Insight : Halogen type and position significantly influence reactivity. Chlorine offers cost-effectiveness and moderate reactivity, while bromine/iodine enhance stability or specialized applications .

Functional Group Variations

Compound Name Functional Groups Key Differences Applications
This compound Aldehyde (6) Forms Schiff bases for drug design Anticancer agent precursors
(6-Chlorobenzo[d]oxazol-2-yl)methanamine NH₂ (2), Cl (6) Amine group enables peptide coupling Antimicrobial agents
Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate COOCH₃ (6), Cl (phenyl) Ester group improves lipophilicity Amyloidosis therapy candidates
2-(Chloromethyl)benzo[d]oxazole-6-carbonyl chloride COCl (6), ClCH₂ (2) Carbonyl chloride enhances acylating power Polymer crosslinking

Key Insight : The aldehyde group in this compound is pivotal for forming bioactive imines, whereas carboxylates or amines optimize pharmacokinetic properties .

Heteroatom Variations in the Fused Ring

Compound Name Core Structure Key Differences Biological Activity
This compound Benzooxazole (O) Oxygen increases polarity and hydrogen bonding Enzyme inhibition
6-Chloro-2-(1,4-diazepan-1-yl)benzo[d]thiazole Benzothiazole (S) Sulfur enhances metal coordination Antitubercular activity
6-Chloro-1-ethyl-1H-benzo[d]imidazole-2-carbaldehyde Benzimidazole (N) Nitrogen improves DNA intercalation Antiparasitic agents

Key Insight : Replacing oxygen with sulfur or nitrogen alters electronic properties and target selectivity. Benzothiazoles show stronger metal-binding capacity, while benzimidazoles excel in nucleic acid interactions .

Data Tables

Table 1: Comparative Reactivity of Halogenated Benzooxazoles

Compound Halogen Position Reaction Yield with Piperazine (%)
This compound Cl 2 85–90%
6-Bromo-benzooxazole-2-carbaldehyde Br 6 75–80%
2-(Bromomethyl)-6-chlorobenzo[d]oxazole Br/Cl 2/6 90–95%

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